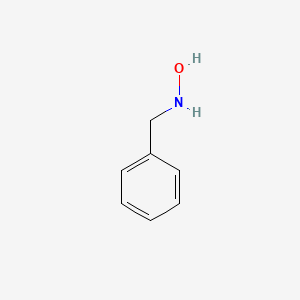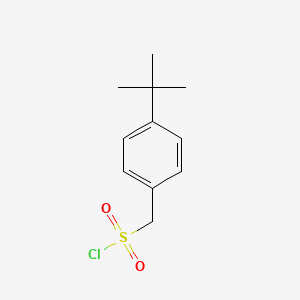
5-nitropyridine-3,4-diamine
Vue d'ensemble
Description
3,4-Diamino-5-nitropyridine is a useful research compound. Its molecular formula is C5H6N4O2 and its molecular weight is 154.13 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4-Diamino-5-nitropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114827. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4-Diamino-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Diamino-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie verte : Synthèse multicomposants
Le composé est utilisé dans des réactions multicomposants qui s’alignent sur les principes de la chimie verte. Ces réactions visent à réduire l’impact environnemental et à maximiser l’économie atomique. La synthèse de 5-nitropyridines non symétriques par des réactions multicomposants raccourcit considérablement les temps de réaction, réduit le nombre d’étapes et améliore le rendement, contribuant à des procédés chimiques plus durables .
Science des matériaux : Processus de transfert de charge
En science des matériaux, les dérivés de 5-nitropyridine-3,4-diamine trouvent des applications dans les processus de transfert de charge. Leurs caractéristiques structurales uniques les rendent aptes à être utilisés en chimie organométallique, ce qui pourrait conduire à des avancées dans le développement de nouveaux matériaux .
Ingénierie cristalline : Croissance et structure des cristaux
Ce composé est également important en ingénierie cristalline, où il est utilisé pour la croissance et l’analyse structurale des cristaux. Des études se sont concentrées sur ses propriétés optiques thermiques, linéaires et non linéaires, qui sont essentielles pour comprendre et développer de nouveaux matériaux cristallins .
Synthèse organique : Méthode de substitution vicariante
La méthode de substitution vicariante utilise la This compound pour obtenir une haute régiosélectivité et des rendements élevés dans la synthèse de diverses pyridines substituées. Cette méthode est précieuse pour la création de molécules organiques complexes avec des groupes fonctionnels spécifiques .
Développement de médicaments : Médicaments antihypertenseurs
Les dérivés de la This compound appartiennent à la classe des médicaments antihypertenseurs, tels que la nifédipine et la nitrendipine, qui agissent comme des bloqueurs des canaux calciques. La caractéristique structurale du substituant 3-nitrophényle est une caractéristique distinctive de ces composés, soulignant l’importance de ce composé dans le développement de nouveaux médicaments efficaces .
Chimie hétérocyclique : Synthèse d’imidazo[4,5-b]pyridines
Le composé est un précurseur dans la synthèse d’imidazo[4,5-b]pyridines, une classe importante d’hétérocycles ayant une large gamme d’activités biologiques. Ces dérivés sont synthétisés par des réactions impliquant des diamines et des aldéhydes, conduisant à des structures qui sont importantes dans l’étude de la biologie et du traitement des maladies .
Chimie analytique : Analyse spectroscopique
En chimie analytique, la This compound est étudiée pour ses propriétés spectroscopiques. La spectrométrie de masse et la spectroscopie infrarouge sont utilisées pour analyser sa structure et pour comprendre ses interactions avec d’autres substances, ce qui est crucial pour l’identification et la quantification de ce composé dans divers échantillons .
Analyse Biochimique
Biochemical Properties
3,4-Diamino-5-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with voltage-gated potassium channels, which are crucial for maintaining the electrical excitability of cells . The nature of these interactions involves the blocking of these channels, which can influence the flow of potassium ions in and out of cells. This interaction is essential for the compound’s role in improving muscle strength in conditions like Lambert-Eaton Myasthenic Syndrome .
Cellular Effects
The effects of 3,4-Diamino-5-nitropyridine on various types of cells and cellular processes are profound. It influences cell function by blocking voltage-gated potassium channels, which extends the interval during which calcium channels remain open . This action increases the release of acetylcholine at the neuromuscular junction, thereby enhancing muscle contraction and strength. Additionally, 3,4-Diamino-5-nitropyridine impacts cell signaling pathways, gene expression, and cellular metabolism by modulating ion flow and neurotransmitter release .
Molecular Mechanism
At the molecular level, 3,4-Diamino-5-nitropyridine exerts its effects through specific binding interactions with biomolecules. It blocks voltage-gated potassium channels, which prevents the efflux of potassium ions and prolongs the depolarization phase of the action potential . This mechanism enhances the influx of calcium ions, leading to increased neurotransmitter release and improved muscle contraction. The compound’s ability to inhibit or activate enzymes and alter gene expression further contributes to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Diamino-5-nitropyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4-Diamino-5-nitropyridine remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained improvements in muscle strength, but the potential for adverse effects increases with prolonged use .
Dosage Effects in Animal Models
The effects of 3,4-Diamino-5-nitropyridine vary with different dosages in animal models. At lower doses, the compound effectively enhances muscle strength without significant adverse effects . At higher doses, toxic effects such as diarrhea, blurred vision, and fatigue have been observed . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
3,4-Diamino-5-nitropyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of ions and neurotransmitters within cells . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 3,4-Diamino-5-nitropyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues. For example, the compound’s ability to block potassium channels is dependent on its distribution to the neuromuscular junction . The efficiency of transport and distribution mechanisms determines the compound’s overall efficacy and safety.
Subcellular Localization
The subcellular localization of 3,4-Diamino-5-nitropyridine is critical for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization to the neuromuscular junction is essential for its role in enhancing muscle contraction . Understanding the factors that influence subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
5-nitropyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,6H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUADEPNIQXNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)[N+](=O)[O-])N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195764 | |
| Record name | Pyridine, 3,4-diamino-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4318-68-7 | |
| Record name | Pyridine, 3,4-diamino-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4318-68-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 3,4-diamino-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(4-Methylphenyl)phenoxy]butan-2-one](/img/structure/B1273266.png)



![(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1273271.png)








